Cas no 64657-18-7 (1,9-Dideoxyforskolin)
1,9-Dideoxyforskolin structure
Product Name:1,9-Dideoxyforskolin
CAS-Nr.:64657-18-7
MF:C22H34O5
MW:378.50236749649
CID:510535
PubChem ID:24893774
Update Time:2025-04-19
1,9-Dideoxyforskolin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
- 1,9-Dideoxyforskolin
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
- DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
- FORSKOLIN 1,9-DIDEOXY
- 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- 1,9-DIDEOXYFORSKOLIN, (-)-
- OAW710HWIX
- 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
- 1,9-Dideoxyforskolin, analytical standard
- (-)-1,9-DIDEOXYFORSKOLIN
- LMPR0104030009
- (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
- [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
- UNII-OAW710HWIX
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
- PD047365
- 64657-18-7
- GTPL4100
- Forskolin, 1,9-Dideoxy-, Coleus forskohlii
- AKOS040745091
- 1,9 dideoxy forskolin
- DTXSID5040384
- Q27070796
- CHEMBL519570
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1,9-Dideoxy forskolin
- CHEBI:50295
- SCHEMBL905267
- 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
- CS-0025282
- ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
- DTXCID3020384
- HY-103191
-
- MDL: MFCD00082318
- Inchi: 1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
- InChI-Schlüssel: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
- Lächelt: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)OC(C)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 378.24100
- Monoisotopenmasse: 378.241
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.8A^2
- XLogP3: 3.3
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.12
- Schmelzpunkt: 149-150 ºC
- Siedepunkt: 455 °C at 760 mmHg
- Flammpunkt: 146.9 °C
- Brechungsindex: 1.523
- Löslichkeit: methanol: 28 mg/mL
- PSA: 72.83000
- LogP: 3.43420
- Optische Aktivität: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)
1,9-Dideoxyforskolin Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:−20°C
1,9-Dideoxyforskolin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D439970-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 1mg |
$98.00 | 2023-05-18 | ||
| TRC | D439970-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 5mg |
$391.00 | 2023-05-18 | ||
| TRC | D439970-10mg |
1,9-Dideoxyforskolin |
64657-18-7 | 10mg |
$758.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 1mg |
¥964.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-500ug |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 500ug |
¥680.00 | 2023-09-09 | |
| A2B Chem LLC | AG64721-1mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 1mg |
$77.00 | 2024-04-19 | |
| A2B Chem LLC | AG64721-5mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 5mg |
$297.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560-1 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2,444.00 | 2023-07-11 |
1,9-Dideoxyforskolin Verwandte Literatur
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
64657-18-7 (1,9-Dideoxyforskolin) Verwandte Produkte
- 81873-08-7(Forskolin J)
- 72963-77-0(1-Deoxyforskolin)
- 66575-29-9(Forskolin)
- 473981-11-2(Forskolin G)
- 66428-89-5(Forskolin)
- 64657-21-2(Isoforskolin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge